REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH2:11])=[C:4]([NH:8][CH2:9][CH3:10])[N:5]=[N:6][CH:7]=1.[CH2:12](OC(OCC)OCC)C>>[Cl:1][C:2]1[C:3]2[N:11]=[CH:12][N:8]([CH2:9][CH3:10])[C:4]=2[N:5]=[N:6][CH:7]=1
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(N=NC1)NCC)N
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Name
|
|
Quantity
|
60 mL
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Type
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reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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TEMPERATURE
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Details
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to reflux for 4 hours
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Duration
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4 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in EtOAc (50 mL)
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
|
The filter cake was washed with EtOAc
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Type
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WASH
|
Details
|
the organic layers were washed with saturated brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=NC1)N(C=N2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |